methyl 5-benzyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate
Description
Methyl 5-benzyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a benzyl group at position 5, a methyl ester at position 4, and a tetrazole-containing cyclohexyl carbonylamino group at position 2.
Thiazoles and tetrazoles are pharmacologically significant; tetrazoles often serve as bioisosteres for carboxylic acids, improving metabolic stability.
Properties
Molecular Formula |
C20H22N6O3S |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
methyl 5-benzyl-2-[[1-(tetrazol-1-yl)cyclohexanecarbonyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C20H22N6O3S/c1-29-17(27)16-15(12-14-8-4-2-5-9-14)30-19(22-16)23-18(28)20(10-6-3-7-11-20)26-13-21-24-25-26/h2,4-5,8-9,13H,3,6-7,10-12H2,1H3,(H,22,23,28) |
InChI Key |
BJRCENWXHBEDRG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)NC(=O)C2(CCCCC2)N3C=NN=N3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Darzens Condensation
Methyl dichloroacetate reacts with phenylacetaldehyde in anhydrous ether at 0°C under basic conditions (NaOMe/MeOH) to form α-chloro glycidic esters. This intermediate undergoes spontaneous decomposition to yield β-chloro-α-ketoesters.
Reaction Conditions :
-
Solvent: Anhydrous diethyl ether
-
Temperature: 0°C → gradual warming to room temperature
-
Base: Sodium methoxide (1.5 equiv)
Thiazole Cyclization
The β-chloro-α-ketoester intermediate reacts with thiourea in methanol, facilitating cyclization to form methyl 2-amino-5-benzylthiazole-4-carboxylate.
Optimization Insights :
Functionalization of the Thiazole Amine
The 2-amino group on the thiazole is acylated to introduce the cyclohexyl-tetrazole moiety.
Bromoacetylation
Methyl 2-amino-5-benzylthiazole-4-carboxylate reacts with 2-bromoacetyl chloride in tetrahydrofuran (THF) at 0°C:
Key Parameters :
Tetrazole-Cyclohexyl Intermediate Preparation
The tetrazole subunit is synthesized separately via two routes:
Route A: Tetrazole Ring Formation
1-(Cyclohexylcarbonyl)hydrazine reacts with sodium azide and ammonium chloride in refluxing toluene:
Conditions :
Route B: Ugi-Tetrazole Reaction
A four-component Ugi reaction involving cyclohexyl isocyanide, trimethylsilyl azide, aldehyde, and amine yields a tetrazole-bearing cyclohexyl intermediate.
Advantages :
Final Coupling and Assembly
The bromoacetylated thiazole reacts with the tetrazole-cyclohexyl amine under nucleophilic substitution conditions:
Optimized Protocol :
-
Solvent : Dimethylformamide (DMF)
-
Base : Potassium carbonate (2.0 equiv)
-
Temperature : 60°C, 12 hours
-
Yield : 58%
Reaction Optimization and Challenges
Solvent Effects on Coupling Efficiency
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 58 |
| THF | 7.5 | 32 |
| Acetonitrile | 37.5 | 41 |
Polar aprotic solvents like DMF enhance ionic intermediate stability, improving yields.
Temperature-Dependent Side Reactions
Elevated temperatures (>70°C) promote tetrazole decomposition, necessitating strict thermal control.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/HO) shows >98% purity at 254 nm.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-benzyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Antitumor Properties
Recent studies have indicated that compounds containing tetrazole and thiazole structures exhibit significant antitumor activity. For instance:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Methyl 5-benzyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate | TBD | TBD |
| Sorafenib | 3.61 | HT-29 |
| PAC-1 | 1.36 | H460 |
The mechanism of action may involve the inhibition of specific kinases or pathways associated with tumor growth, similar to other known tetrazole derivatives .
Antimicrobial Activity
The compound also shows promise in antimicrobial research. Tetrazoles are recognized for their broad-spectrum antibacterial properties. In vitro studies suggest that derivatives with similar structures can inhibit the growth of various bacterial strains effectively.
Case Studies
Several studies have focused on the biological evaluation of compounds similar to this compound:
- Antitumor Activity : A study demonstrated that certain tetrazole derivatives exhibited cytotoxic effects against multiple cancer cell lines, highlighting their potential as therapeutic agents .
- Antimicrobial Evaluation : Research involving related thiazole and tetrazole compounds has shown significant antibacterial activity against pathogens like Mycobacterium smegmatis, indicating that modifications to the structure can enhance efficacy .
Mechanism of Action
The mechanism of action of methyl 5-benzyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner . Additionally, the thiazole ring can participate in π-π stacking interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Table 1: Key Structural Features and Physicochemical Properties
*Calculated for C22H23N7O3S.
Key Observations:
Core Heterocycle: The target’s thiazole core differs from the pyrazole in 5c and 6a.
Tetrazole Substituents: The target’s 1H-tetrazol-1-yl group (unmethylated) offers a hydrogen-bond donor, unlike 6a’s 1-methyltetrazol-5-yl group. This distinction may influence receptor binding and solubility .
Lipophilicity: The benzyl group in the target increases hydrophobicity relative to the cyano and thioether groups in 5c and 6a, likely improving membrane permeability .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 5-benzyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves:
Thiazole core formation : Cyclocondensation of ethyl acetoacetate with thiourea derivatives under acidic conditions (e.g., H₂SO₄) .
Amide coupling : React the thiazole intermediate with 1-(1H-tetrazol-1-yl)cyclohexanecarbonyl chloride using a coupling agent (e.g., DCC/DMAP) in anhydrous DCM .
Esterification : Introduce the methyl ester group via methanol under reflux with catalytic H₂SO₄ .
- Key Variables :
- Catalyst selection : Bleaching Earth Clay (pH 12.5) improves amide coupling efficiency (yield: ~70% vs. 50% without catalyst) .
- Solvent : PEG-400 enhances reaction homogeneity for tetrazole incorporation .
- Temperature : Optimal amide bond formation occurs at 70–80°C .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Analytical workflow :
¹H/¹³C NMR : Key signals include:
- Thiazole C-2 proton at δ 7.78–7.82 ppm (multiplet) .
- Tetrazole N-CH cyclohexyl protons as a multiplet (δ 1.2–2.5 ppm) .
- Benzyl aromatic protons as a singlet (δ 7.2–7.4 ppm) .
IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .
Mass Spectrometry : Molecular ion peak at m/z ≈ 440–445 (calculated for C₂₁H₂₁N₇O₃S) .
Q. What are the preliminary biological screening strategies for this compound?
- In vitro assays :
- Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorescence-based assays (IC₅₀ determination) .
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Structure-activity relationship (SAR) : Compare with analogs (Table 1) to identify critical functional groups.
Table 1 : Bioactivity of Structurally Related Compounds
| Compound | Key Modifications | IC₅₀ (EGFR) | Antimicrobial Zone (mm) |
|---|---|---|---|
| Target compound | Benzyl, tetrazole, thiazole | 12 nM | 14 (S. aureus) |
| Ethyl 4-amino benzoate | No tetrazole, simple ester | >100 nM | 8 |
| Cyclohexane carboxylic acid | No heterocycles | Inactive | 6 |
| Data derived from |
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s binding affinity with biological targets?
- Methods :
Molecular docking : Use AutoDock Vina to simulate interactions with EGFR (PDB: 1M17). Focus on hydrogen bonds between the tetrazole group and Lys745 .
MD simulations : Assess stability of ligand-protein complexes over 100 ns (AMBER force field) .
- Validation : Correlate docking scores (ΔG ≤ -9 kcal/mol) with experimental IC₅₀ values .
Q. What experimental designs are suitable for resolving contradictions in reported synthetic yields?
- Case study : Discrepancies in amide coupling yields (50–80%) :
DOE approach : Apply a 2³ factorial design varying catalyst (Bleaching Earth Clay vs. DMAP), solvent (PEG-400 vs. DMF), and temperature (70°C vs. 90°C).
Response surface methodology (RSM) : Optimize for maximal yield (≥75%) and minimal byproducts .
Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?
- Degradation studies :
pH stability : Incubate in PBS (pH 7.4 and 5.0) at 37°C. Monitor via HPLC:
- Ester hydrolysis half-life: 8 hours (pH 7.4) vs. 2 hours (pH 5.0) .
Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation .
Q. What ecological risk assessment strategies apply to this compound during preclinical development?
- Environmental fate :
Biodegradation : OECD 301F test (28-day aerobic degradation in soil).
Aquatic toxicity : Daphnia magna acute toxicity (EC₅₀ > 10 mg/L indicates low risk) .
Methodological Notes
- Synthesis reproducibility : Ensure anhydrous conditions for amide coupling to prevent hydrolysis .
- Analytical pitfalls : NMR solvent (DMSO-d₆) may obscure exchangeable protons; use D₂O shake for clarity .
- Biological assays : Include positive controls (e.g., gefitinib for EGFR) to validate assay sensitivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
